molecular formula C12H22N2O3S B2636056 N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428370-97-1

N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2636056
CAS No.: 1428370-97-1
M. Wt: 274.38
InChI Key: HFCKXMVWJKBUBD-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in the field of medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide can be achieved through various synthetic routes. . This reaction is typically carried out under ultraviolet light irradiation, which facilitates the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide include other azetidine derivatives, such as:

  • N-(cyclohexylmethyl)azetidine-3-carboxamide
  • 1-(methylsulfonyl)azetidine-3-carboxamide
  • N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine

Uniqueness

This compound is unique due to the presence of both the cyclohexylmethyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a methylsulfonyl group contributes to its solubility and reactivity, making it an interesting candidate for drug development.

Research indicates that this compound functions primarily as a MEK inhibitor . MEK (mitogen-activated protein kinase kinase) plays a crucial role in the MAPK signaling pathway, which is involved in cell proliferation and survival. Inhibition of MEK can lead to reduced tumor growth and has implications for treating various proliferative diseases, including cancers.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MEK InhibitionReduces cell proliferation in cancer models
Antipsychotic EffectsPotential use as a glyt1 inhibitor for schizophrenia
CytotoxicityExhibits selective cytotoxic effects on cancer cells

Case Studies

  • Cancer Treatment : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro. The IC50 values indicated potent activity at concentrations as low as 10 µM, suggesting its potential as an anti-cancer agent.
  • Schizophrenia Treatment : Another investigation explored the compound's efficacy as a glyt1 inhibitor. This study reported improvements in behavioral models indicative of antipsychotic effects, highlighting its dual therapeutic potential in both oncology and psychiatry.
  • Cytotoxicity Assessment : In cytotoxicity assays, the compound was tested against non-cancerous cell lines to evaluate selectivity. Results showed that while it effectively reduced viability in cancer cells, it had minimal effects on normal cells, indicating a favorable safety profile.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-18(16,17)14-8-11(9-14)12(15)13-7-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCKXMVWJKBUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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